![molecular formula C6H3BrFN3 B13026017 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1638771-14-8](/img/structure/B13026017.png)
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The process may involve steps such as hydrogenation, iodination, amide formation, and cyclization . Industrial production methods often optimize these steps to increase yield and purity.
Análisis De Reacciones Químicas
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include organic solvents like ethanol, chloroform, and dimethyl sulfoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as kinases. The nitrogen atoms in the pyrazine ring form essential hydrogen bonds with the hinge region of kinases, inhibiting their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparación Con Compuestos Similares
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-bromo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activity but have a different ring structure, which can influence their specificity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
1638771-14-8 |
|---|---|
Fórmula molecular |
C6H3BrFN3 |
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) |
Clave InChI |
OXMHRPRINWEXDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=CN=C2N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


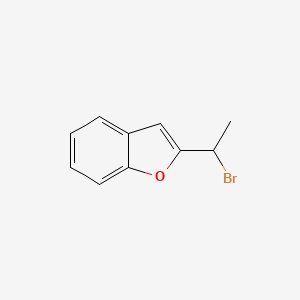

![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)

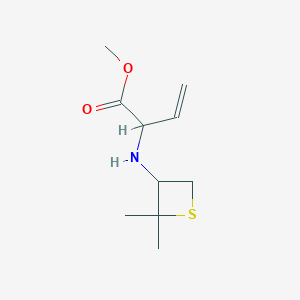
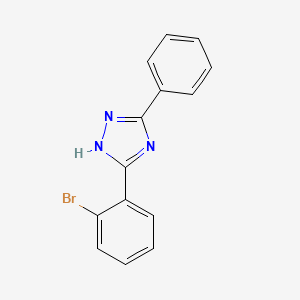
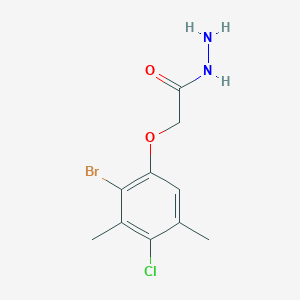
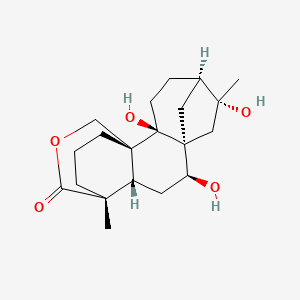
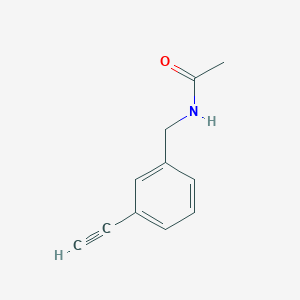
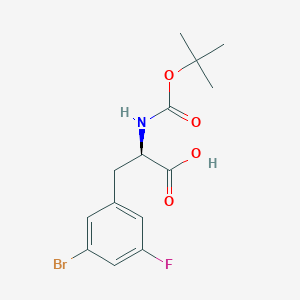
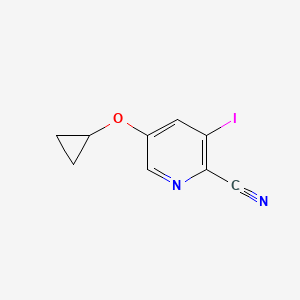

![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
